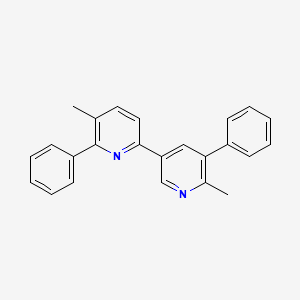

5,6'-dimethyl-5',6-diphenyl-2,3'-bipyridine

Descripción general

Descripción

Synthesis Analysis

The synthesis of bipyridine derivatives, including 5,6'-dimethyl-5',6-diphenyl-2,3'-bipyridine, often involves palladium-catalyzed coupling reactions, which allow for the introduction of various substituents into the bipyridine backbone. These methodologies are adaptable and can lead to a wide range of functionalized bipyridine ligands, serving as precursors for further chemical modifications or as ligands in the formation of metal complexes (Butler & Soucy-Breau, 1991; Havas et al., 2009).

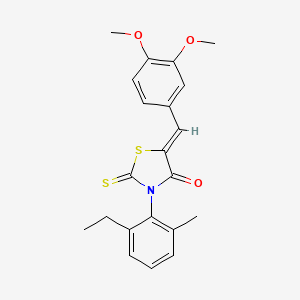

Molecular Structure Analysis

The molecular structure of bipyridine derivatives is significantly influenced by the substituents attached to the bipyridine core. These modifications can alter the electronic and steric properties of the molecule, affecting its ability to participate in various chemical reactions and to bind metal ions in coordination complexes. X-ray crystallography and spectroscopic methods are commonly employed to elucidate the precise molecular structure and bonding arrangements (Gibson et al., 2001; Öztaş et al., 2004).

Chemical Reactions and Properties

Bipyridine ligands, including 5,6'-dimethyl-5',6-diphenyl-2,3'-bipyridine, exhibit a rich chemistry, particularly in their ability to form coordination compounds with various metals. These ligands can act as electron-donating agents, stabilizing metal centers in various oxidation states and facilitating electron transfer processes in catalytic cycles. The modification of bipyridine ligands with specific functional groups enables the fine-tuning of the electronic and steric environment around the metal center, impacting the reactivity and properties of the resulting complexes (Aydemir et al., 2009).

Aplicaciones Científicas De Investigación

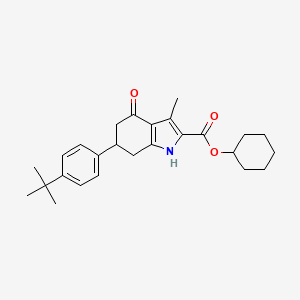

Dye-Sensitized Solar Cells

5,6'-Dimethyl-5',6-diphenyl-2,3'-bipyridine and its derivatives have been utilized in the development of copper-based dye-sensitized solar cells (DSCs). These compounds serve as ligands for copper(I) complexes, playing a significant role in the structural formation and photophysical properties of the solar cells. The studies of these complexes in DSCs include an examination of their solid-state packing influenced by hydrogen bonding and pi-stacking interactions, as well as their preliminary performance in solar cell applications (Constable et al., 2009).

Anticancer Agents

Research has explored the use of 5,6'-dimethyl-5',6-diphenyl-2,3'-bipyridine derivatives in the synthesis of rhenium(I) complexes. These complexes have shown potential as anticancer agents, displaying significant cytotoxic properties against cancer cells, including resistance to cisplatin. Their mechanisms of action involve inducing cell death without increasing intracellular reactive oxygen species or affecting mitochondrial membrane potential (Knopf et al., 2017).

Light-Emitting Properties

Some studies have focused on the photophysical properties of compounds using 5,6'-dimethyl-5',6-diphenyl-2,3'-bipyridine. These include the synthesis of various copper(I) complexes with these ligands, which exhibit light-emitting properties. The research in this area provides insights into the influence of the ligand structure on the emission properties, which are significant for applications in photoluminescent materials and devices (Risi et al., 2020).

Propiedades

IUPAC Name |

2-methyl-5-(5-methyl-6-phenylpyridin-2-yl)-3-phenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2/c1-17-13-14-23(26-24(17)20-11-7-4-8-12-20)21-15-22(18(2)25-16-21)19-9-5-3-6-10-19/h3-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMKPGYCOAYAUHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C=C1)C2=CC(=C(N=C2)C)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(5-methyl-6-phenylpyridin-2-yl)-3-phenylpyridine | |

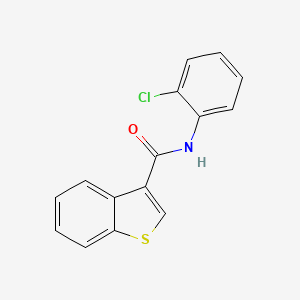

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{4-[(3-chlorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4627860.png)

![N-allyl-2-[2-(4-ethylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4627886.png)

![N-isobutyl-2-({4-[(phenylthio)methyl]benzoyl}amino)benzamide](/img/structure/B4627895.png)

methanone](/img/structure/B4627906.png)

![N-[1-(2,5-dimethylphenyl)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4627917.png)

![3,3'-(1,2-ethanediyl)bis[5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one]](/img/structure/B4627920.png)

![2-chloro-N-{2-[(2-chlorobenzyl)thio]ethyl}benzamide](/img/structure/B4627935.png)

![2-mercapto-6-methyl-5-phenyl-3-[2-(1-piperidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4627944.png)